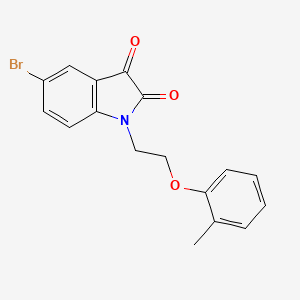
5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
The synthesis of indole derivatives, such as “5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione”, has attracted increasing attention in recent years . A straightforward synthetic approach has been reported for the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins .Molecular Structure Analysis
The basic structure of these compounds is an indole, oxindole or indoline nucleus with a linear chain or annexed heterocycle . Some of the indole phytoalexins carry unique structural features with spiro attached thiazoline ring .Wissenschaftliche Forschungsanwendungen
Antiproliferative/Cytotoxic Activity
This compound has been evaluated for its potential in cancer therapy. Studies have shown that certain 5-bromo derivatives of indole phytoalexins, which share a similar structural motif with our compound of interest, exhibit antiproliferative and cytotoxic activities against various human cancer cell lines. These activities are often compared to cisplatin, a common chemotherapy drug, indicating the potential of these compounds as alternatives with possibly lower toxicity .
Antifungal and Antibacterial Effects
Indole derivatives, including those with a bromo substituent, have demonstrated a range of antifungal activities. They also possess moderate antibacterial effects, which could be harnessed in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Antiprotozoal Activity
The structural analogs of our compound have shown promise in antiprotozoal activity. This suggests potential applications in treating protozoan infections, which are responsible for diseases such as malaria and leishmaniasis .
Chemopreventive Properties
Consumption of cruciferous vegetables, which are rich in indole phytoalexins, has been associated with a decreased risk of cancer. The brominated indole derivatives, including our compound, could mimic these natural chemopreventive agents, offering a synthetic alternative for cancer risk reduction .
Anti-HIV Activity
Indole derivatives have been studied for their potential in HIV treatment. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which are structurally related to our compound, have indicated potential anti-HIV-1 activity .
Alkaloid Synthesis
Indole derivatives are prevalent moieties in many alkaloids, which are compounds with significant pharmacological activities. The synthesis of indole derivatives, including brominated ones, is crucial for the construction of complex alkaloid structures that can lead to the development of new drugs for various disorders .
Wirkmechanismus
Target of Action
Similar compounds have been screened for antiproliferative/cytotoxic activity against human cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that similar compounds exhibit antiproliferative and cytotoxic activities
Biochemical Pathways
Given its antiproliferative and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to exhibit antiproliferative and cytotoxic effects against human cancer cell lines , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODMHVIKQDHXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

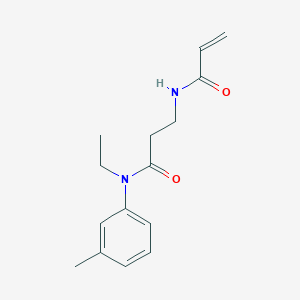
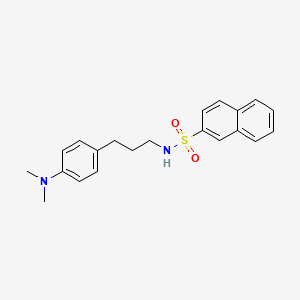

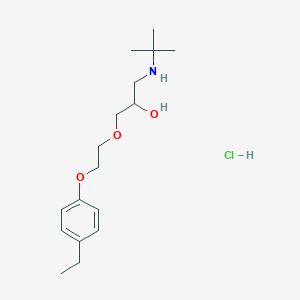

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2855915.png)
![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)
![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)

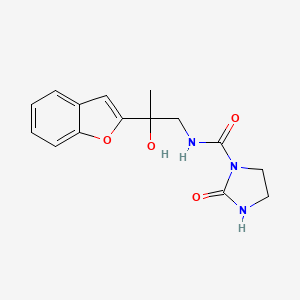
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)
![2-(3-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2855923.png)